Cas no 2137638-08-3 (5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile)

5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile structure
2137638-08-3 structure
Product name:5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile
CAS No:2137638-08-3
MF:C11H6F2N2S
MW:236.240547657013
MDL:MFCD31600829
CID:5608616
PubChem ID:165486886

5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-844118
    • 2137638-08-3
    • 5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
    • 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile
    • MDL: MFCD31600829
    • Inchi: 1S/C11H6F2N2S/c12-11(13)9-5-7(3-4-15-9)10-2-1-8(6-14)16-10/h1-5,11H
    • InChI Key: VUOMDVJXHUFSMD-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=CC=C1C1C=CN=C(C(F)F)C=1

Computed Properties

  • Exact Mass: 236.02197570g/mol
  • Monoisotopic Mass: 236.02197570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.9Ų

5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844118-2.5g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
2.5g
$1428.0 2024-05-21
Enamine
EN300-844118-1g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3
1g
$728.0 2023-09-02
Enamine
EN300-844118-0.1g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-844118-0.5g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-844118-10g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3
10g
$3131.0 2023-09-02
Enamine
EN300-844118-1.0g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-844118-0.25g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-844118-5g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3
5g
$2110.0 2023-09-02
Enamine
EN300-844118-0.05g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-844118-5.0g
5-[2-(difluoromethyl)pyridin-4-yl]thiophene-2-carbonitrile
2137638-08-3 95%
5.0g
$2110.0 2024-05-21

Additional information on 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile

Introduction to Compound with CAS No. 2137638-08-3 and Product Name: 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile

The compound with the CAS number 2137638-08-3 and the product name 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The intricate molecular framework of this compound, combining a pyridine ring with a thiophene moiety and a difluoromethyl group, positions it as a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit enhanced biological activity and improved pharmacokinetic properties. The 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile molecule stands out in this context due to its ability to interact with biological targets in a highly specific manner. The presence of the difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity, making this compound an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that it may exhibit potent activity against a range of therapeutic targets, including enzymes and receptors involved in cancer progression. The pyridine-thiophene core structure is well-documented for its ability to modulate biological pathways, and the introduction of the carbonitrile group further enhances its pharmacological profile. This combination of structural features makes it an excellent candidate for further exploration in preclinical studies.

The synthesis of 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for pharmaceutical applications. Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one, paving the way for rapid development and optimization.

From a computational chemistry perspective, the molecular properties of 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile have been extensively studied using various modeling techniques. These studies have provided valuable insights into its interactions with biological targets and have helped to rationalize its observed biological activity. Molecular docking simulations have shown that this compound can bind effectively to several key enzymes and receptors, suggesting its potential as a lead compound for drug development.

The pharmacokinetic profile of 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile is another area of significant interest. Preliminary studies indicate that it exhibits favorable properties such as good solubility, moderate oral bioavailability, and low toxicity. These characteristics are essential for any potential therapeutic agent and make this compound an attractive candidate for further clinical development. Additionally, the presence of the difluoromethyl group contributes to its metabolic stability, reducing the likelihood of rapid degradation in vivo.

In conclusion, the compound with CAS number 2137638-08-3 and product name 5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable tool for drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and to explore its applications in various disease models.

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